1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone
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Overview
Description
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone is a complex organic compound that features both piperidine and piperazine moieties. These structures are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents include benzyl chloride, ethyl piperazine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction of the carbonyl group regenerates the hydroxyl group.
Scientific Research Applications
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine and piperazine moieties can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Shares the piperidine moiety but lacks the piperazine group.
4-Ethylpiperazine: Contains the piperazine moiety but lacks the piperidine group.
1-[3-(Hydroxymethyl)piperidin-1-yl]ethanone: Similar structure but without the benzyl and ethyl groups.
Uniqueness
1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone is unique due to the presence of both piperidine and piperazine moieties, which can confer distinct pharmacological properties. This dual functionality makes it a valuable compound for studying complex biological interactions and developing new therapeutic agents.
Properties
IUPAC Name |
1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-2-22-11-13-23(14-12-22)16-20(26)24-10-6-9-21(17-24,18-25)15-19-7-4-3-5-8-19/h3-5,7-8,25H,2,6,9-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSARPJQZJBJJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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